3-(2-Fluorobenzamido)benzofuran-2-carboxamide

MetAP2 inhibition cancer stem cell anti-angiogenesis

Benzofuran-2-carboxamide sourcing presents a reproducibility risk: minor positional isomer shifts (ortho vs. meta vs. para fluorine) drastically alter target engagement. This compound resolves that uncertainty as a validated MetAP2 inhibitor (IC50=13 nM) with the essential 2-fluorobenzamido substitution. • Potent MetAP2 inhibition (IC50=13 nM) for cancer stem cell & angiogenesis research • 2-5× enhanced cellular uptake vs non-fluorinated analogs • Definitive reference standard for fluorine SAR studies vs inactive meta/para isomers • Versatile scaffold for C-H arylation & transamidation diversification • Supplied at 95% purity; in stock for immediate global shipping

Molecular Formula C16H11FN2O3
Molecular Weight 298.273
CAS No. 898373-22-3
Cat. No. B2983167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluorobenzamido)benzofuran-2-carboxamide
CAS898373-22-3
Molecular FormulaC16H11FN2O3
Molecular Weight298.273
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=CC=C3F
InChIInChI=1S/C16H11FN2O3/c17-11-7-3-1-5-9(11)16(21)19-13-10-6-2-4-8-12(10)22-14(13)15(18)20/h1-8H,(H2,18,20)(H,19,21)
InChIKeyMIQXHTWUZVOQHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Procurement Baseline


3-(2-Fluorobenzamido)benzofuran-2-carboxamide (CAS 898373-22-3) is a synthetic small molecule belonging to the benzofuran-2-carboxamide class, characterized by a 2-fluorobenzamido substituent at the C3 position of the benzofuran core . Its molecular formula is C16H11FN2O3 with a molecular weight of 298.27 g/mol . This compound is exclusively available for research and development purposes from multiple commercial suppliers, typically at 95% purity, and is not intended for therapeutic or veterinary use . It serves as a versatile scaffold for structure-activity relationship studies, chemical probe development, and as a building block in medicinal chemistry campaigns targeting enzymes such as methionine aminopeptidase 2 (MetAP2) [1].

Why Structural Analogs Cannot Substitute


Generic substitution among benzofuran-2-carboxamide derivatives is scientifically unsound due to the profound impact of even minor structural modifications on target engagement and biological profile. The precise position of the fluorine atom on the benzamido moiety (ortho vs. meta vs. para) and the nature of the C3 substituent dictate the compound's conformation, electronic distribution, and resultant binding affinity to specific targets such as MetAP2 [1]. For instance, while the 2-fluoro (ortho) derivative demonstrates potent MetAP2 inhibition, its 3-fluoro (meta) and 4-fluoro (para) positional isomers exhibit markedly different activity profiles, with the 4-fluoro analog primarily reported for antiproliferative effects against tumor cell lines rather than specific MetAP2 engagement . Furthermore, fluorinated benzofuran derivatives have been shown to exhibit 2–5-fold enhancements in cellular uptake compared to non-fluorinated analogs, a pharmacokinetic advantage that cannot be assumed for unsubstituted or differently substituted congeners . Therefore, procurement decisions based on assumed interchangeability will introduce uncontrolled variables that compromise experimental reproducibility and data integrity.

Quantitative Differentiation Evidence Guide


MetAP2 Inhibition Potency and Target Engagement

The target compound demonstrates potent inhibition of recombinant full-length human methionine aminopeptidase 2 (MetAP2) with an IC50 of 13 nM in a validated biochemical assay using Met-AMC as substrate [1]. This represents a high-affinity interaction with a therapeutically relevant target involved in co-translational N-terminal methionine removal, angiogenesis, and cancer stem cell maintenance. While direct head-to-head comparator data for close structural analogs against this specific target is not publicly available, the class-level baseline for benzofuran-based MetAP2 inhibitors typically ranges from 7.9 nM (highly optimized leads) to >1 µM for less potent derivatives [2]. The 13 nM value places the compound within the sub-50 nM range generally considered requisite for chemical probe development and target validation studies.

MetAP2 inhibition cancer stem cell anti-angiogenesis

Positional Isomer Potency Divergence

The ortho-fluoro (2-fluorobenzamido) substitution pattern in the target compound yields a biological profile distinct from its meta- and para-fluoro positional isomers. While the target compound is characterized by sub-100 nM MetAP2 inhibition, the 3-fluoro (meta) isomer demonstrates micromolar antiproliferative activity against ACHN renal (IC50 = 5.0 µM) and HCT15 colon (IC50 = 4.8 µM) cancer cell lines, with no reported MetAP2 activity . The 4-fluoro (para) isomer exhibits a different spectrum of antiproliferative effects, with IC50 values of 0.56 µM (A549), 2.46 µM (PC-3), and 2.21 µM (HepG2) against various tumor cell lines . This positional isomerism creates a potency shift of approximately 400-fold in cellular context, underscoring that fluorine placement is a critical determinant of target engagement and biological function.

structure-activity relationship fluorine positional isomerism target selectivity

Enhanced Cellular Uptake by Fluorination

Studies on fluorinated benzofuran derivatives confirm that the incorporation of a fluorine atom on the benzamido moiety enhances cellular uptake by 2–5-fold relative to non-fluorinated analogs . This effect is attributed to the high electronegativity of fluorine (3.98 on the Pauling scale) combined with its low contribution to polar surface area, which together improve passive membrane permeability without compromising aqueous solubility to the same degree as bulkier hydrophobic substituents. The 2-fluorobenzamido group of the target compound provides this intrinsic uptake advantage. Non-fluorinated benzofuran-2-carboxamides, in contrast, lack this property and would be expected to achieve lower intracellular concentrations at equivalent extracellular dosing .

cellular permeability fluorine-mediated uptake pharmacokinetics

Scaffold Oral and Brain Permeability

The benzofuran-2-carboxamide scaffold is characterized by excellent oral uptake indexes and blood-brain barrier permeability, as documented in the peer-reviewed literature [1]. This core scaffold, shared by the target compound, has demonstrated anti-dopamine action, potent methamphetamine potentiation, antiemetic action, and low toxicity profiles [2]. These properties distinguish benzofuran-2-carboxamides from alternative heterocyclic scaffolds such as indole-2-carboxamides or benzothiophene-2-carboxamides, which may exhibit different permeability, metabolic stability, or toxicity profiles. The amide functionality provides both hydrogen-bond donor and acceptor capabilities, critical for target recognition and favorable physicochemical properties [3].

oral bioavailability blood-brain barrier drug-likeness

Research and Industrial Application Scenarios


MetAP2 Chemical Probe for Cancer Research

Based on its potent MetAP2 inhibition (IC50 = 13 nM), this compound is optimally suited for use as a chemical probe to interrogate MetAP2 biology in cancer stem cell maintenance and angiogenesis [1]. Researchers studying tumor growth, metastasis, or anti-angiogenic therapies can employ this compound to validate target engagement and downstream pathway modulation. The well-defined biochemical potency provides a reliable benchmark for interpreting cellular and in vivo experiments, enabling robust correlation between target inhibition and phenotypic outcomes. The 2-fluorobenzamido substitution confers enhanced cellular uptake (2–5-fold over non-fluorinated analogs), facilitating effective intracellular target engagement .

Fluorine Positional SAR Reference Standard

The stark contrast between the ortho-fluoro derivative (target compound; MetAP2 IC50 = 13 nM) and its meta- and para-fluoro positional isomers (micromolar antiproliferative activity; no reported MetAP2 engagement) makes this compound an essential reference standard for SAR studies examining fluorine substitution effects . Procurement of this compound alongside its 3-fluoro and 4-fluoro analogs enables systematic investigation of how fluorine placement dictates binding pocket complementarity, conformational preferences, and target selectivity profiles. Such studies are critical for optimizing lead compounds toward specific therapeutic targets while minimizing off-target liabilities.

Building Block for Benzofuran Library Synthesis

The benzofuran-2-carboxamide core is amenable to modular diversification through modern synthetic methodologies including 8-aminoquinoline-directed C–H arylation and transamidation chemistry, enabling installation of diverse aryl and heteroaryl substituents at the C3 position in high efficiency [2]. The target compound can serve as a versatile building block for generating structurally diverse collections of benzofuran derivatives for small-molecule screening campaigns. Microwave-assisted multicomponent protocols further enable rapid parallel synthesis of substituted benzofuran-2-carboxamides, accelerating hit identification and lead optimization timelines [3].

CNS Drug Discovery with BBB Permeability

Given the established precedent for benzofuran-2-carboxamides exhibiting excellent blood-brain barrier permeability and favorable oral uptake indexes [4], this compound is strategically valuable for CNS-targeted drug discovery programs. Researchers investigating neurological disorders, neuroinflammation, or brain cancers can leverage this scaffold's intrinsic ability to access the CNS compartment. The 2-fluorobenzamido moiety further enhances metabolic stability and cellular permeability, increasing the likelihood of achieving therapeutically relevant brain exposures . This combination of scaffold-level CNS penetration and substituent-level uptake enhancement distinguishes the compound for neuroscience applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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